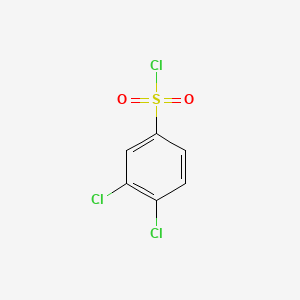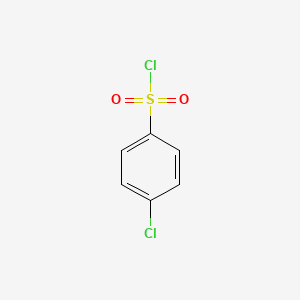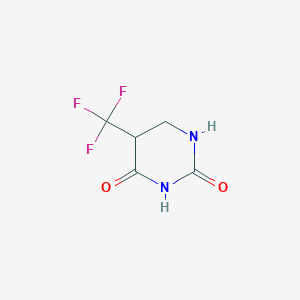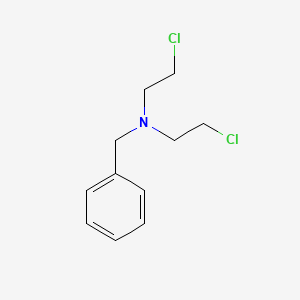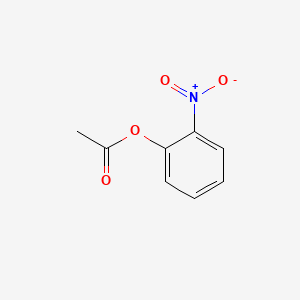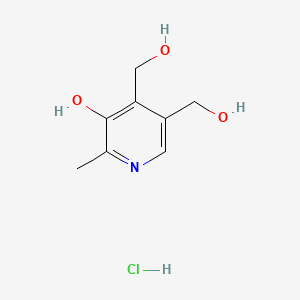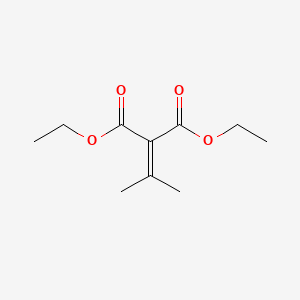
异丙基亚烷基丙二酸二乙酯
概述
描述
Diethyl isopropylidenemalonate is a compound that is related to various derivatives used in different chemical reactions and analyses. While the specific compound "diethyl isopropylidenemalonate" is not directly mentioned in the provided papers, derivatives of diethyl malonate are extensively studied for their applications in synthesis and analytical chemistry.
Synthesis Analysis
The synthesis of diethyl malonate derivatives can involve various chemical reactions. For instance, the Michael addition is used to synthesize diethyl 5-ethyl-2-oxo-4-piperidinemalonate, where diethyl malonate is added to 1-acetyl-3-ethyl-2, 3-dihydro-6 (1H)-pyridone, resulting in cis and trans isomers . This process demonstrates the reactivity of diethyl malonate derivatives in nucleophilic addition reactions, which are fundamental in organic synthesis.
Molecular Structure Analysis
The molecular structure of diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, a derivative of diethyl malonate, has been characterized by X-ray crystallography. The compound crystallizes in the monoclinic space group and forms orthogonal columns of stacked molecules. An intramolecular hydrogen bond is present between the enamine nitrogen and carbonyl oxygen, which is a common feature in such compounds .
Chemical Reactions Analysis
Diethyl malonate derivatives participate in various chemical reactions. For example, the diethylbis(2,2′-bipyridine)Fe/MAO complex is an active catalyst for the polymerization of 1,3-dienes, indicating the versatility of diethyl malonate derivatives in catalysis . Additionally, the Michael addition reaction used in the synthesis of lactams further exemplifies the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl malonate derivatives can be quite diverse. For instance, polymers derived from the catalytic activity of diethylbis(2,2′-bipyridine)Fe/MAO can be amorphous or crystalline depending on the temperature conditions during polymerization . The stability of diethyl ethoxymethylenemalonate derivatives at room temperature after derivatization of amino acids for HPLC analysis also highlights the stability aspect of these compounds .
科学研究应用
合成和化学反应
异丙基亚烷基丙二酸二乙酯在有机合成中发挥着重要作用。它是合成叔丁基丙二酸二乙酯的中间体,叔丁基丙二酸二乙酯是一种用于各种化学反应的化合物。该物质参与的反应包括加成到 CC、酯活性亚甲基缩合、二元羧酸酯化、格氏反应以及制备二甲基铜锂溶液 (Eliel、Hutchins 和 Knoeber,2003 年)。
工业应用
异丙基亚烷基丙二酸二乙酯在工业过程中也很重要。它作为工业环境中的缓蚀剂的潜力已得到研究。具体而言,人们对其衍生物在盐酸中保护低碳钢免受腐蚀的有效性进行了研究,盐酸是工业酸洗工艺中的常见情况。这项研究结合了实验和理论方法来评估这些化合物的抑制性能 (Gupta 等人,2017 年)。
环境影响研究
在环境研究的背景下,异丙基亚烷基丙二酸二乙酯的衍生物,如二乙基硫醚,一直是研究的主题。关于涉及二乙基硫醚和其他化合物的汽液平衡的研究提供了对这些物质在不同温度和条件下的行为的见解。此类研究对于了解这些化学物质在各种生态系统中的环境影响和行为至关重要 (Sapei 等人,2007 年)。
营养和生物学研究
有趣的是,异丙基亚烷基丙二酸二乙酯的衍生物也在营养研究中得到探索。例如,异丙基-2-羟基-4-(甲硫基)-丁酸,一种衍生物,已对其对泌乳奶牛的产奶量和氮利用率的影响进行了研究。这项研究有助于我们了解动物营养以及特定化合物如何影响牲畜的代谢过程 (Chen 等人,2011 年)。
安全和危害
Diethyl isopropylidenemalonate is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces. It is advised to use personal protective equipment as required and to prevent the generation of vapor or mist . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
作用机制
Target of Action
Diethyl isopropylidenemalonate is a chemical compound used in the synthesis of retinoids . The primary targets of this compound are the retinoid receptors in the body, which play a crucial role in cellular growth and differentiation.
Biochemical Pathways
Upon binding to the retinoid receptors, diethyl isopropylidenemalonate affects several biochemical pathways. These include the retinoic acid pathway, which is involved in cell differentiation, and the retinoid X receptor pathway, which plays a role in regulating lipid and glucose metabolism. The downstream effects of these pathways can vary widely, ranging from changes in cell growth to alterations in metabolic processes .
Pharmacokinetics
Given its molecular weight of 20023 , it is likely to have good bioavailability
Result of Action
The molecular and cellular effects of diethyl isopropylidenemalonate’s action depend on the specific retinoid receptors it targets and the cellular context. In general, activation of retinoid receptors can lead to changes in gene expression that result in altered cell growth and differentiation. This can have wide-ranging effects on the body, influencing everything from skin health to immune function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of diethyl isopropylidenemalonate. For example, factors such as pH and temperature can affect the compound’s stability and its ability to bind to retinoid receptors. Additionally, the presence of other molecules can influence the compound’s action. For instance, binding of the compound to plasma proteins can affect its distribution within the body .
属性
IUPAC Name |
diethyl 2-propan-2-ylidenepropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEISAZNMMVPNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218210 | |
| Record name | Diethyl isopropylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl isopropylidenemalonate | |
CAS RN |
6802-75-1 | |
| Record name | 1,3-Diethyl 2-(1-methylethylidene)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6802-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl isopropylidenemalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006802751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl isopropylidenemalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl isopropylidenemalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl isopropylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl isopropylidenemalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure and molecular formula of diethyl isopropylidenemalonate?
A1: Diethyl isopropylidenemalonate is an organic compound with the molecular formula C10H16O4. It features a central malonic ester moiety flanked by an isopropylidene group on one side and two ethyl ester groups on the other side.
Q2: What are the main applications of diethyl isopropylidenemalonate in organic synthesis?
A2: Diethyl isopropylidenemalonate serves as a valuable reagent in organic synthesis, primarily due to its reactive methylene group. This group, situated between two carbonyl groups, exhibits enhanced acidity, allowing it to participate in various reactions, including:
- Condensations with aldehydes: Diethyl isopropylidenemalonate readily condenses with aromatic aldehydes in the presence of sodium amide as a catalyst. This reaction directly yields 5-aryl-2,4-pentadienoic acids, important intermediates in the synthesis of various organic compounds []. This reaction highlights the utility of diethyl isopropylidenemalonate in forming carbon-carbon bonds and creating more complex molecules.
- Synthesis of heterocyclic compounds: Diethyl isopropylidenemalonate can be used as a starting material for the synthesis of various heterocyclic compounds. For example, it has been employed in the preparation of (2-methyl-2H-chromen-2-yl)acetic acids, which are fatty acids containing an oxygen heterocycle []. This highlights the versatility of the compound in accessing diverse chemical scaffolds.
- Formation of bicyclic phosphate esters: The compound serves as a precursor in the multi-step synthesis of 4-tert-Butyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide, a bicyclic phosphate ester []. This example showcases the compound's role in constructing complex ring systems with potential biological activity.
Q3: Are there any studies on the toxicity of diethyl isopropylidenemalonate or its derivatives?
A3: While the provided research does not directly focus on the toxicity of diethyl isopropylidenemalonate, one study [] investigated the toxicity of a bicyclic phosphate ester synthesized using this compound as a starting material. The research found that the toxicity of these esters is significantly influenced by the size and lipophilicity of the bridgehead substituent. This finding emphasizes the importance of considering the potential toxicological impact of not only the parent compound but also its derivatives.
Q4: What analytical techniques are commonly employed to characterize and study diethyl isopropylidenemalonate?
A4: Various analytical methods are utilized to characterize and analyze diethyl isopropylidenemalonate:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for determining the structure and isomerism of diethyl isopropylidenemalonate and its derivatives. For instance, Nuclear Overhauser Effect (NOE) studies were conducted to elucidate the structures of isomeric bifunctional retinoid analogues synthesized using diethyl isopropylidenemalonate [].
- Melting Point Determination: The melting point of compounds synthesized using diethyl isopropylidenemalonate, such as 4-tert-Butyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide, is an important parameter for their characterization [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


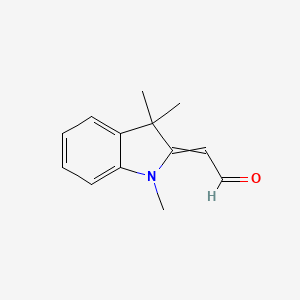
![Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1293559.png)

